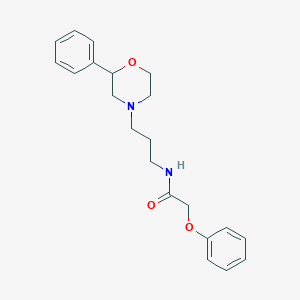
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a member of the phenoxy acetamide family, which is known for its diverse pharmacological activities .
Métodos De Preparación
The synthesis of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide involves several steps. One common synthetic route includes the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine to yield the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its interaction with specific enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemicals
Mecanismo De Acción
Comparación Con Compuestos Similares
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide can be compared with other phenoxy acetamide derivatives, such as:
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their pharmacological activities and applications.
Actividad Biológica
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide is a synthetic compound notable for its potential therapeutic applications, particularly in gastrointestinal disorders. Its molecular structure includes a phenoxy group and a morpholine moiety, contributing to its significant biological activity. This article provides an overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
The biological activity of this compound is primarily attributed to its:
- Gastric Acid Antisecretory Properties : It effectively reduces gastric acid secretion, making it beneficial in treating peptic ulcers.
- Cytoprotective Effects : The compound protects the gastric mucosa from damage.
- Anti-inflammatory Activity : Comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), it exhibits anti-inflammatory effects with reduced gastric lesioning potential.
Therapeutic Applications
The compound has been studied for various therapeutic effects:
- Antiulcer Agent : Demonstrated efficacy in treating peptic ulcers by reducing gastric acid secretion and providing mucosal protection.
- Anti-inflammatory Drug : Exhibits potential as an alternative to traditional NSAIDs, offering similar benefits with fewer gastrointestinal side effects.
Case Studies and Experimental Data
-
Gastroprotective Effects :
- In animal models, this compound significantly reduced the incidence of ulcers induced by stress and non-steroidal anti-inflammatory drugs (NSAIDs) .
- The compound's mechanism involves enhancing mucosal defense mechanisms and inhibiting acid secretion.
-
Comparative Studies :
- In comparative studies with indomethacin, a well-known NSAID, this compound showed similar anti-inflammatory effects but with a lower incidence of gastric lesions .
Interaction Studies
The compound interacts with various biological targets, which may include:
- Guanylate cyclase pathways, influencing cGMP levels that are crucial for gastrointestinal motility and mucosal protection .
Table of Biological Activity Comparisons
Propiedades
IUPAC Name |
2-phenoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(17-26-19-10-5-2-6-11-19)22-12-7-13-23-14-15-25-20(16-23)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCXHBSOQIOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













